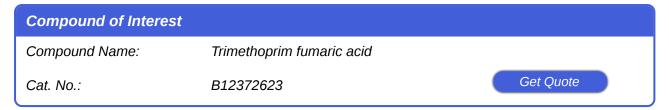


Application Notes and Protocols for Stability Analysis of Trimethoprim Fumarate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of Trimethoprim fumarate. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document outlines the methodologies for forced degradation studies, the development of stability-indicating analytical methods, and dissolution testing.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation and for separating the degradation products from the intact drug. Reverse-phase HPLC (RP-HPLC) is the most common technique for this purpose.

Experimental Protocol: Stability-Indicating RP-HPLC

This protocol describes a general stability-indicating RP-HPLC method for the analysis of Trimethoprim fumarate.

a. Instrumentation:



- High-Performance Liquid Chromatograph equipped with a quaternary pump, UV-Visible detector, autosampler, and column oven.
- Data acquisition and integration software.

b. Chromatographic Conditions:

Parameter	Condition 1	Condition 2
Column	Inertsil C8 (100 x 4.6 mm, 5 μm)	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 6.5) (35:65 v/v)	Acetonitrile and 0.025 M Sodium Phosphate buffer with 0.4% triethylamine (20:80 v/v)
Flow Rate	1.0 mL/min	1.2 mL/min
Detection Wavelength	250 nm	260 nm
Injection Volume	10 μL	20 μL
Column Temperature	Ambient	Ambient
Run Time	8 minutes	As required for elution of all peaks

c. Reagent Preparation:

- Potassium Dihydrogen Phosphate Buffer (pH 6.5): Dissolve 1.2 g of potassium dihydrogen phosphate and 0.25 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 6.5 with dilute orthophosphoric acid.
- Mobile Phase Preparation: Prepare the mobile phase as described in the table above. Filter through a $0.45~\mu m$ membrane filter and degas before use.

d. Standard and Sample Preparation:

 Standard Stock Solution: Accurately weigh and transfer 100 mg of Trimethoprim working standard into a 100 mL volumetric flask. Add 60 mL of the mobile phase and sonicate to



dissolve. Dilute to volume with the mobile phase.

- Working Standard Solution: Dilute the stock solution with the mobile phase to achieve a concentration in the linear range of the assay (e.g., 3.0-15.0 μg/mL).
- Sample Preparation (from tablets): Weigh and finely powder not less than 20 tablets.
 Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of trimethoprim, to a 100-mL volumetric flask. Add 50 mL of methanol
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